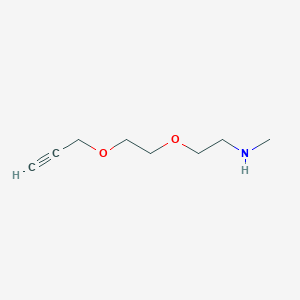

Propargyl-PEG2-methylamine

Übersicht

Beschreibung

Propargyl-PEG2-methylamine is a PEG derivative containing a propargyl group and a methylamine group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The propargyl group in Propargyl-PEG2-methylamine can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The methylamine group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) . An efficient method for the preparation of propargyl amines involves the use of a magnetically reusable manganese nanocatalyst for C-N bond formation .Molecular Structure Analysis

The molecular formula of Propargyl-PEG2-methylamine is C8H15NO2 . It has a molecular weight of 157.21 g/mol .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG2-methylamine can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The methylamine group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) .Physical And Chemical Properties Analysis

Propargyl-PEG2-methylamine has a molecular weight of 157.2 g/mol . Its molecular formula is C8H15NO2 .Wissenschaftliche Forschungsanwendungen

Biochemical Research

Propargyl-PEG2-methylamine and related compounds have been a focal point in biochemistry, particularly in the study of polyamines in eukaryotes. Pegg (1986) noted the use of specific inhibitors of the enzyme ornithine decarboxylase, which are crucial for understanding polyamine roles in cell growth and differentiation (Pegg, 1986).

Polymer and Material Science

In material sciences, Birke et al. (2018) discussed the emergence of polysarcosine (pSar) as a potential alternative to poly(ethylene glycol) (PEG), highlighting the synthesis and application of pSar-containing block copolymers, which might involve derivatives similar to Propargyl-PEG2-methylamine (Birke, Ling, & Barz, 2018).

Biomedical Applications

In biomedical research, Yu et al. (2011) investigated the conjugation of epidermal growth factor (EGF)-PEG chains onto poly(amido amine) (PAMAM) dendrons for targeted gene delivery, which may involve similar chemistry to Propargyl-PEG2-methylamine (Yu et al., 2011). Additionally, Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional PEG derivatives for developing PEG-based bioconjugates for biomedical applications, indicating the relevance of propargyl-PEG compounds in such fields (Lu & Zhong, 2010).

Neurodegenerative Disease Research

Research on neurodegenerative diseases has also employed propargylamine derivatives. For instance, Weinstock et al. (2001) explored the neuroprotective effects of novel cholinesterase inhibitors derived from rasagiline, a compound structurally related to Propargyl-PEG2-methylamine, as potential treatments for Alzheimer's disease (Weinstock et al., 2001).

Chemistry and Pharmacology

In the field of chemistry and pharmacology, Johnston (1968) and others have investigated various propargylamine derivatives, providing insights into their chemical behavior and potential applications in drug development, which could extend to Propargyl-PEG2-methylamine related research (Johnston, 1968).

Wirkmechanismus

The propargyl group in Propargyl-PEG2-methylamine can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The methylamine group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) .

Zukünftige Richtungen

Propargyl-PEG2-methylamine can be utilized in various applications, including protein labeling, drug delivery, surface functionalization, or chemical biology studies . Methylamine can serve as a linker or spacer group in bioconjugation reactions, providing flexibility and solubility to the compound and facilitating conjugation with other molecules .

Eigenschaften

IUPAC Name |

N-methyl-2-(2-prop-2-ynoxyethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-10-7-8-11-6-4-9-2/h1,9H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTAFUAQYHXUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

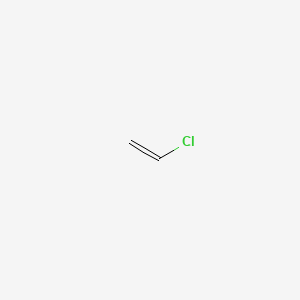

Canonical SMILES |

CNCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220001 | |

| Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG2-methylamine | |

CAS RN |

1835759-76-6 | |

| Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

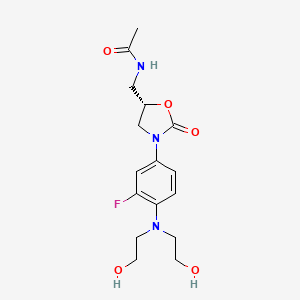

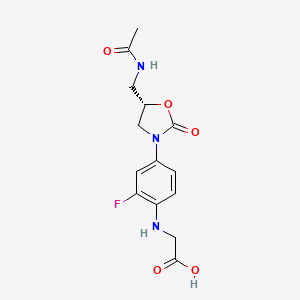

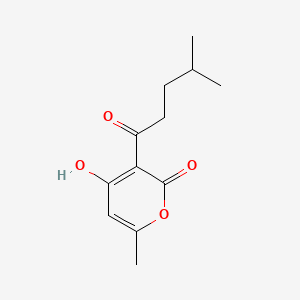

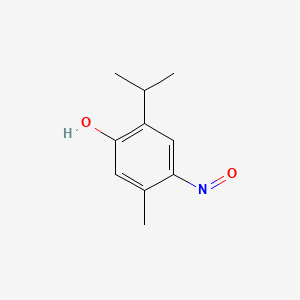

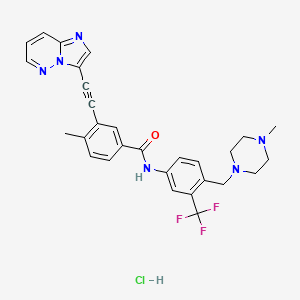

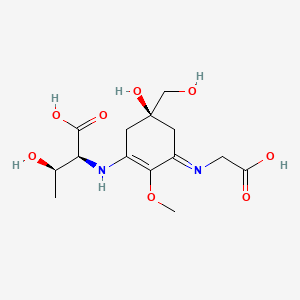

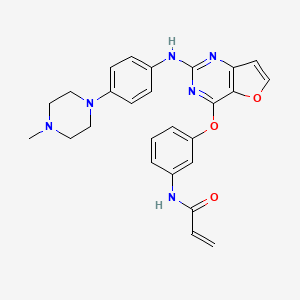

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)